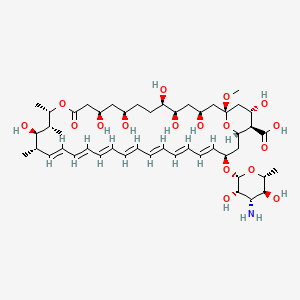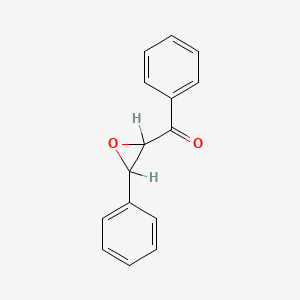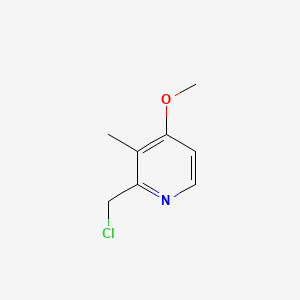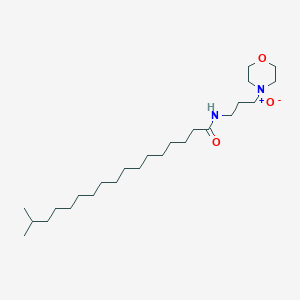
アムホテリシン X1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amphotericin X1 is a polyene macrolide antibiotic that is commonly used in the field of medicine due to its antifungal properties. It is a derivative of amphotericin B, which is known for its broad-spectrum antifungal activity. Amphotericin X1 has been shown to be effective against a wide range of fungal infections, including those caused by Candida, Aspergillus, and Cryptococcus species.
科学的研究の応用
抗真菌剤
アムホテリシン X1 の一部であるアムホテリシン B は、侵襲性真菌感染症の治療に使用される最も重要な抗真菌剤の 1 つと考えられています {svg_1}. 毒性がある可能性にもかかわらず、その幅広い活性スペクトル、低い耐性率、優れた臨床的および薬理学的効果により、侵襲性真菌病の治療に役立ちます {svg_2}.
侵襲性真菌感染症の治療
アムホテリシン B は、侵襲性真菌感染症の治療に使用されます。 全身投与用の製剤は複数あり、それぞれ治療結果に影響を与える可能性のある異なる特性を持っています {svg_3}.
薬理学的特性
アムホテリシン B の薬理学的特性は、科学研究において重要です。 これらの特性には、化学的特性、薬物動態構造、薬物標的相互作用、安定性などが含まれます {svg_4}.
局所真菌感染症の治療
当初、アムホテリシン B は局所真菌感染症の治療のために設計され、後に進行性で潜在的に致死的な真菌感染症の治療のために承認されました {svg_5}.
高リスク環境での予防
アムホテリシン B は、高リスク環境での予防に重要な役割を果たし、その価値と継続的な関連性を強調しています {svg_6}.
重症およびまれな真菌感染症の治療
アムホテリシン B は、重症およびまれな真菌感染症の治療に有効です。 その幅広い有効性と低い耐性率により、抗真菌療法において重要な地位を維持しています {svg_7}.
作用機序
Target of Action
Amphotericin X1, like its parent compound Amphotericin B, primarily targets ergosterol , a sterol present in the cell membrane of susceptible fungi . Ergosterol plays a crucial role in maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
Amphotericin X1 interacts with ergosterol to form transmembrane channels . This interaction alters the cell membrane’s permeability, allowing leakage of intracellular components . The formation of these channels disrupts the normal functioning of the cell, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Amphotericin X1 is the ergosterol biosynthesis pathway in fungi . By binding to ergosterol, Amphotericin X1 disrupts the cell membrane’s structure and function, affecting various downstream cellular processes. This disruption can lead to cell lysis and death .
Pharmacokinetics
Based on the pharmacokinetics of amphotericin b, it can be inferred that the compound’s absorption, distribution, metabolism, and excretion (adme) properties may be similar . These properties can significantly impact the bioavailability of the drug, influencing its efficacy and potential side effects .
Result of Action
The primary result of Amphotericin X1’s action is the death of the fungal cell . By disrupting the cell membrane’s integrity, the drug causes leakage of essential intracellular components, leading to cell death . This action effectively inhibits the growth and proliferation of the fungi .
Action Environment
The action of Amphotericin X1 can be influenced by various environmental factors. For instance, the presence of ergosterol in the fungal cell membrane is crucial for the drug’s action . Therefore, changes in the fungal cell’s environment that affect ergosterol synthesis could potentially influence the drug’s efficacy . Additionally, factors such as pH, temperature, and the presence of other interacting substances could also impact the stability and action of Amphotericin X1 .
生化学分析
Biochemical Properties
Amphotericin X1, like its parent compound Amphotericin B, exerts its antifungal effect by disruption of fungal cell wall synthesis due to its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . The interaction of Amphotericin X1 with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes, is a key aspect of its biochemical properties .
Cellular Effects
Amphotericin X1 has a profound impact on various types of cells and cellular processes. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also induces oxidative damage in the cells .
Molecular Mechanism
The mechanism of action of Amphotericin X1 is based on its interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes . This interaction disrupts the cell wall synthesis due to its ability to bind to sterols, primarily ergosterol .
Temporal Effects in Laboratory Settings
It is known that the liposomal formulation of Amphotericin B, which may be similar to Amphotericin X1, was developed to improve the tolerability of intravenous Amphotericin B, while optimizing its clinical efficacy .
Dosage Effects in Animal Models
The effects of Amphotericin X1 at different dosages in animal models have not been specifically reported. The polyene class of antifungal agents, which includes Amphotericin X1, shows potent, dose-dependent activity in a large number of animal models .
Metabolic Pathways
It has been suggested that one carbon pool by folate is a key metabolic pathway for Amphotericin B .
Transport and Distribution
The lipid composition of Amphotericin B formulations, which may be similar to Amphotericin X1, contributes to substantially different pharmacokinetic parameters .
Subcellular Localization
The subcellular localization of Amphotericin X1 is not fully known. Using different GFP-fusion constructs and an A. thaliana transient expression system, it has been shown that Amidase 1, a protein involved in the conversion of indole-3-acetamide (IAM) into indole-3-acetic acid (IAA), has a cytoplasmic localization . This might provide some insights into the possible subcellular localization of Amphotericin X1.
特性
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLVDQCUUOUTLI-TYVGYKFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

